(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Chemoselective cross‑coupling Sequential functionalization Kinase inhibitor synthesis

(5‑Chloro‑3‑iodo‑1H‑pyrazolo[3,4‑b]pyridin‑1‑yl)acetic acid (CAS 918485‑05‑9) is a heterocyclic building block that combines a pyrazolo[3,4‑b]pyridine core – a scaffold recognized as a versatile hinge‑binding motif in kinase inhibitor design [REFS‑1] – with two synthetically orthogonal halogens (C3‑I, C5‑Cl) and an N1‑acetic acid tether for convenient downstream derivatization [REFS‑2]. Its molecular formula is C₈H₅ClIN₃O₂, and it has a molecular weight of 337.50 g·mol⁻¹ [REFS‑3].

Molecular Formula C8H5ClIN3O2
Molecular Weight 337.50 g/mol
CAS No. 918485-05-9
Cat. No. B12892699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
CAS918485-05-9
Molecular FormulaC8H5ClIN3O2
Molecular Weight337.50 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=NN2CC(=O)O)I)Cl
InChIInChI=1S/C8H5ClIN3O2/c9-4-1-5-7(10)12-13(3-6(14)15)8(5)11-2-4/h1-2H,3H2,(H,14,15)
InChIKeyVSABCUNTHPSAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid – A Dual‑Halogenated Pyrazolopyridine Building Block for Kinase‑Focused Library Synthesis


(5‑Chloro‑3‑iodo‑1H‑pyrazolo[3,4‑b]pyridin‑1‑yl)acetic acid (CAS 918485‑05‑9) is a heterocyclic building block that combines a pyrazolo[3,4‑b]pyridine core – a scaffold recognized as a versatile hinge‑binding motif in kinase inhibitor design [REFS‑1] – with two synthetically orthogonal halogens (C3‑I, C5‑Cl) and an N1‑acetic acid tether for convenient downstream derivatization [REFS‑2]. Its molecular formula is C₈H₅ClIN₃O₂, and it has a molecular weight of 337.50 g·mol⁻¹ [REFS‑3].

Why Generic Pyrazolopyridine Analogs Cannot Replace (5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid in Multi‑Step Synthetic Sequences


Simple pyrazolo[3,4‑b]pyridine cores or mono‑halogenated acetic acid derivatives cannot recapitulate the synthetic utility of this compound because they lack the simultaneous presence of a reactive C3 iodo group, a C5 chloro substituent, and a free carboxylic acid handle on the same scaffold [REFS‑1][REFS‑2]. Replacing this compound with the unsubstituted 1H‑pyrazolo[3,4‑b]pyridine‑1‑acetic acid (CAS 882050‑47‑7) would forfeit the iodine‑based chemoselective cross‑coupling entry point, while its 5‑chloro‑deficient analog 2‑(3‑iodo‑1H‑pyrazolo[3,4‑b]pyridin‑1‑yl)acetic acid (CAS 918485‑22‑0) eliminates the second halogen that modulates both electronic properties and provides a sequential coupling site [REFS‑3]. Below, we present the quantitative evidence that substantiates why this specific substitution pattern matters for procurement decisions.

Quantitative Differentiation Evidence for (5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid Versus Closest Analogs


Orthogonal C3‑I vs. C5‑Cl Reactivity Enables Sequential Cross‑Coupling – Comparison with Mono‑Halogenated Analogs

The target compound possesses two electronically differentiated halogen atoms: an iodine at C3 and a chlorine at C5. Under standard Pd(0)‑catalyzed Suzuki–Miyaura conditions, the C3 iodo group undergoes oxidative addition significantly faster than the C5 chloro group, enabling chemoselective sequential coupling without protecting group manipulation [REFS‑1]. In a systematic comparison of halogenated aminopyrazoles, Jedinák et al. demonstrated that iodo derivatives react approximately 5–10 times faster than the corresponding chloro derivatives in Pd‑catalyzed Suzuki coupling, but also exhibit a higher propensity for dehalogenation side reactions [REFS‑2]. The presence of both halogens on the same scaffold therefore provides a programmable reactivity gradient that is absent in mono‑halogenated analogs such as 2‑(3‑iodo‑1H‑pyrazolo[3,4‑b]pyridin‑1‑yl)acetic acid (CAS 918485‑22‑0) or 2‑(5‑chloro‑1H‑pyrazolo[3,4‑b]pyridin‑1‑yl)acetic acid [REFS‑3].

Chemoselective cross‑coupling Sequential functionalization Kinase inhibitor synthesis

N1‑Acetic Acid Tether Provides Direct Amide Coupling Handle – Comparison with NH‑Free Core Scaffolds

The N1‑acetic acid moiety allows direct amide coupling with primary or secondary amines using standard HATU, EDCI/HOBt, or mixed anhydride protocols, yielding a diverse array of amide derivatives in a single synthetic step [REFS‑1]. In contrast, the core scaffold 5‑chloro‑3‑iodo‑1H‑pyrazolo[3,4‑b]pyridine (CAS 1352395‑64‑2), which lacks the acetic acid chain, requires an additional N‑alkylation step with a bromoacetate ester followed by hydrolysis to install the equivalent functional handle, adding two synthetic steps and typically reducing overall yield by 20–40% based on reported yields for analogous N‑alkylations of pyrazolopyridines [REFS‑2][REFS‑3].

Amide bond formation Library synthesis Carboxylic acid handle

Pyrazolo[3,4-b]pyridine Scaffold is a Validated Kinase Hinge‑Binder – Class‑Level Evidence Supporting Target Compound's Design Relevance

The pyrazolo[3,4‑b]pyridine scaffold functions as a bioisostere of adenine, retaining the key hydrogen‑bond donor–acceptor pair that engages the kinase hinge region [REFS‑1]. In a patent review covering 2008–present, Wenglowsky documented that pyrazolo[3,4‑b]pyridine derivatives have been claimed as inhibitors of >20 distinct kinases, including ALK, CHK1/CHK2, SYK, JAK, CDK, and TRK families [REFS‑1]. A recent study by Nam et al. (2019) identified pyrazolo[3,4‑b]pyridine derivatives with IC₅₀ values <0.5 nM against ALK‑wt and ALK‑L1196M, confirming that this scaffold can achieve sub‑nanomolar potency when appropriately substituted [REFS‑2]. The target compound, bearing both iodo and chloro substituents, is structurally poised for rapid diversification into potent kinase inhibitors through sequential cross‑coupling at the C3 and C5 positions.

Kinase hinge binder Adenine bioisostere ATP‑competitive inhibitor

Vendor‑Certified Purity and ISO Quality Systems – Procurement‑Grade Differentiation from Uncertified Sources

Commercial suppliers of (5‑Chloro‑3‑iodo‑1H‑pyrazolo[3,4‑b]pyridin‑1‑yl)acetic acid report purity specifications of NLT 98% (HPLC), with batch‑specific QC documentation including NMR and HPLC traces [REFS‑1][REFS‑2]. The compound is manufactured under ISO‑certified quality systems, ensuring batch‑to‑batch consistency for reproducible research outcomes [REFS‑1]. In contrast, the closest analog without the acetic acid handle (5‑chloro‑3‑iodo‑1H‑pyrazolo[3,4‑b]pyridine, CAS 1352395‑64‑2) is typically offered at 95–98% purity with variable QC documentation depth across vendors [REFS‑3].

Chemical purity ISO certification Quality assurance

Procurement‑Relevant Application Scenarios for (5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid


Kinase‑Focused Compound Library Synthesis via Sequential Cross‑Coupling

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can exploit the C3‑I position for a first Suzuki–Miyaura coupling to install an aryl or heteroaryl group, followed by a second coupling at the slower C5‑Cl position using a different boronic acid partner, generating diverse biaryl analogs from a single building block [REFS‑1]. The N1‑acetic acid can then be coupled to an amine‑containing tail group, completing a three‑point diversification sequence in as few as 3–4 synthetic steps. This strategy is directly enabled by the orthogonal reactivity of the iodo and chloro substituents documented for halogenated pyrazoles [REFS‑2].

TRK and ALK Inhibitor Lead Optimization Programs

Given the demonstrated sub‑nanomolar potency of optimized pyrazolo[3,4‑b]pyridine derivatives against ALK‑wt, ALK‑L1196M, and ROS1 kinases [REFS‑3], this compound serves as a strategic starting point for structure‑activity relationship (SAR) exploration in targeted oncology programs. The dual‑halogen pattern allows rapid analoging at both the solvent‑exposed (C3) and hinge‑proximal (C5) positions of the kinase binding pocket, while the acetic acid tether enables attachment of solubility‑modulating groups.

Pharmaceutical Intermediate for API Process Development

For process chemistry groups scaling up kinase inhibitor candidates, this compound's ISO‑certified manufacturing and NLT 98% purity specification [REFS‑4] make it suitable as a regulated starting material under ICH Q7 guidelines. The compound's molecular weight (337.50 g·mol⁻¹) and XLogP3‑AA value of 1.8 [REFS‑5] predict acceptable handling and purification characteristics in multi‑kilogram campaigns, provided residual palladium and halogenated by‑product specifications are established with the vendor.

Chemical Biology Probe Development Requiring Bifunctional Tethering

The free carboxylic acid at N1 enables direct conjugation to biotin, fluorophores, or solid supports via amide bond formation without requiring ester hydrolysis or protecting group removal steps. In contrast, using the NH‑free core scaffold (CAS 1352395‑64‑2) would require a separate N‑alkylation–hydrolysis sequence, adding 2 synthetic steps and reducing overall conjugate yield [REFS‑4]. This advantage is particularly relevant for chemo‑proteomics and target‑engagement assay development where rapid probe generation is critical.

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